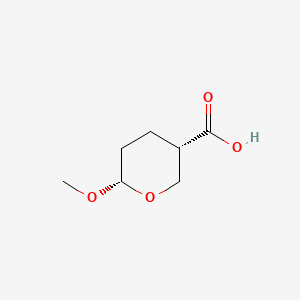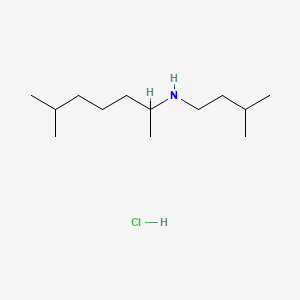
Androstan-3-one-16,16,17-d3, 17-hydroxy-, (5a,17ss)-; Androstanolone-d3; Androstanolone-16,16,17-d3; 5a-Dihydrotestosterone-D3; 16,16,17-d3-5a-Dihydrotestosterone; (5a,17ss)-17-Hydroxyandrostan-3-one-16,16,17-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is a stable-labeled internal standard of 5alpha-Dihydrotestosterone, also known as DHT. DHT is an androgen or male sex hormone that plays a crucial role in the development of male characteristics. It has been implicated in various conditions, including male pattern baldness, benign prostatic hyperplasia, and prostate cancer . As an anabolic steroid, DHT has also been used to promote muscle growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) involves the incorporation of deuterium atoms at specific positions (16, 16, and 17) of the DHT molecule. This is typically achieved through a series of chemical reactions, including hydrogenation and deuteration, under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of high-purity reagents, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) can yield 5alpha-Androstan-3,17-dione, while reduction can produce 5alpha-Androstan-17beta-ol-3-one .
科学的研究の応用
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is widely used in scientific research, including:
作用機序
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the regulation of gene expression and subsequent biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a key role in the development and maintenance of male characteristics .
類似化合物との比較
Similar Compounds
Testosterone-D3 (16,16,17-D3): Another stable-labeled internal standard used in similar applications.
Dehydroepiandrosterone-D5 (DHEA-D5) (2,2,3,4,4-D5): Used as a reference standard in analytical chemistry.
5alpha-Androstan-17beta-ol-3-one: A related compound with similar biological activity.
Uniqueness
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Its role as a potent androgen also distinguishes it from other similar compounds .
特性
分子式 |
C19H30O2 |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChIキー |
NVKAWKQGWWIWPM-XQPDVHGSSA-N |
異性体SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


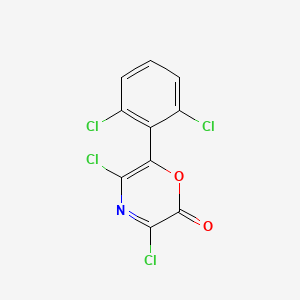

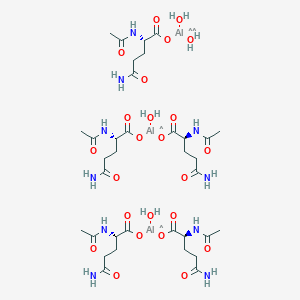
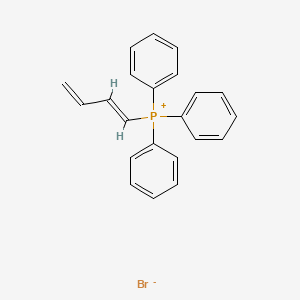
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)


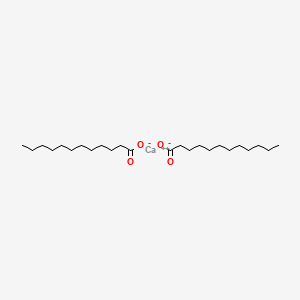


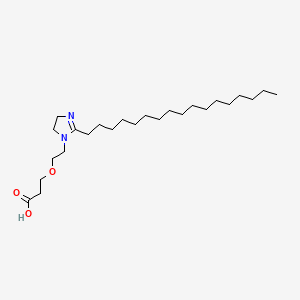
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
